3-Butyl-2-pyrrolidinone, also known as N-butyl-2-pyrrolidone, is a cyclic organic compound with the molecular formula and a molar mass of 141.21 g/mol. This compound is classified as a pyrrolidinone, which is a type of lactam derived from pyrrolidine. It is primarily recognized for its applications as an industrial solvent and a potential replacement for N-methyl pyrrolidone. The compound's structure features a butyl group attached to the nitrogen atom of the pyrrolidinone ring, contributing to its unique properties and functionalities in various applications .
The synthesis of 3-butyl-2-pyrrolidinone can be achieved through several methods, primarily involving the cyclization of suitable precursors. One common approach includes the reductive amination of butyric acid derivatives with amines, followed by cyclization to form the pyrrolidinone structure. For instance, starting from butyric acid, one can convert it into an amide and subsequently reduce it to yield the desired product .
The synthesis often involves the use of various reagents and conditions to optimize yield and purity. A notable method involves using N,N'-carbonyldiimidazole (CDI) for lactamization reactions, which facilitates the formation of the cyclic structure from linear precursors. The reaction conditions can be modified by adjusting temperature, solvent, and catalysts to enhance efficiency .
3-Butyl-2-pyrrolidinone participates in various chemical reactions typical for lactams and amides. It can undergo hydrolysis under acidic or basic conditions to yield corresponding acids and amines. Additionally, it can react with nucleophiles due to the electrophilic nature of the carbonyl group.
The reactivity of this compound is influenced by its molecular structure, particularly the presence of the butyl group which affects steric hindrance and electronic properties. Reactions involving this compound often require careful control of conditions to prevent side reactions or degradation .
In biological systems, 3-butyl-2-pyrrolidinone may interact with various enzymes or receptors due to its structural similarity to naturally occurring compounds. Its mechanism of action typically involves binding to active sites or influencing metabolic pathways relevant in pharmacological contexts.
The specific interactions and effects are still under investigation, but preliminary studies suggest potential roles in enhancing solubility and bioavailability of certain drugs when used as a solvent or excipient in pharmaceutical formulations .
3-Butyl-2-pyrrolidinone exhibits stability under normal conditions but may decompose when exposed to extreme pH levels or high temperatures. It is not expected to be explosive or oxidizing under standard handling practices .
3-Butyl-2-pyrrolidinone finds extensive use in various scientific and industrial applications:
3-Butyl-2-pyrrolidinone belongs to the pyrrolidinone class of nitrogen-containing heterocyclic compounds, characterized by a five-membered saturated ring containing an amide group. Heterocyclic chemistry emerged as a distinct discipline in the late 19th century, with pyrrolidine and pyrrolidinone derivatives gaining prominence due to their prevalence in natural alkaloids (e.g., nicotine, hygrine) and biomolecules like proline [1] [9]. Early synthetic routes to 2-pyrrolidinones relied on cyclization of γ-amino acids or reductive amination of succinic acid derivatives. The specific introduction of alkyl chains, such as the butyl group at the 3-position, represented a strategic advancement to modulate lipophilicity and stereoelectronic properties [3] [9]. This structural modification transitioned 3-butyl-2-pyrrolidinone from a chemical curiosity to a synthetic building block, facilitating its entry into medicinal chemistry libraries by the late 20th century. Its emergence exemplifies the broader trend in heterocyclic chemistry: targeted alkylation of core scaffolds to enhance drug-like properties and explore three-dimensional chemical space [2] [8].
Table 1: Historical Development Timeline of Key Pyrrolidinone Derivatives
Time Period | Key Development | Significance |
---|---|---|
Late 1800s | Isolation of natural pyrrolidine alkaloids | Established biological relevance of pyrrolidine core |
Mid-1900s | Synthetic methods for 2-pyrrolidinones | Enabled access to unsubstituted scaffold |
1970s-1980s | Introduction of alkyl substituents (e.g., butyl) | Allowed modulation of lipophilicity and steric bulk |
1990s-Present | Application in drug discovery libraries | Explored as pharmacophore for diverse therapeutic targets |
The incorporation of a butyl chain at the 3-position of the 2-pyrrolidinone ring significantly diversifies the pharmacophore space of this heterocycle. This modification impacts three key dimensions:
Steric Influence: The n-butyl group (molecular volume ~100 ų) introduces substantial three-dimensional bulk adjacent to the lactam carbonyl. This steric perturbation influences ring conformation (e.g., envelope vs. half-chair puckering) and alters the spatial orientation of pharmacophoric elements [2] [8]. Computational studies reveal that the butyl substituent enhances the scaffold’s capacity to occupy hydrophobic enzyme pockets inaccessible to unsubstituted 2-pyrrolidinone, thereby improving target engagement selectivity [4].
Electronic Modulation: While the aliphatic butyl group exerts minimal direct electronic effects, its position at C3 modifies the electron density distribution across the lactam ring. Spectroscopic analyses (¹³C NMR, IR) indicate subtle but measurable changes in carbonyl polarization (Δδcarbonyl ~ 2-3 ppm; ΔνC=O ~ 15 cm⁻¹) compared to the parent compound. This enhances hydrogen-bond acceptor strength at the carbonyl oxygen, crucial for interacting with biological targets like proteases or kinases [3] [8].
Lipophilicity Enhancement: The butyl substituent increases log P by approximately 1.5-2 units compared to 2-pyrrolidinone, improving membrane permeability. This is quantified in ADMET profiles, where 3-butyl derivatives show enhanced cellular uptake in Caco-2 assays (Papp > 20 × 10⁻⁶ cm/s) [2]. This property is exploited in central nervous system (CNS)-targeted agents, where blood-brain barrier penetration is critical.
Table 2: Structure-Activity Relationship (SAR) Contributions of the 3-Butyl Group
Pharmacophoric Parameter | Effect of 3-Butyl Substituent | Biological Consequence |
---|---|---|
Lipophilicity (clogP) | Increase by +1.5 to +2.0 units | Enhanced membrane permeability; tissue distribution |
Steric Occupancy | Adds ~100 ų hydrophobic volume | Improved fit into lipophilic enzyme pockets; target selectivity |
Hydrogen Bonding Capacity | Indirectly enhances carbonyl acceptor strength | Stronger interactions with serine hydrolases or metal ions |
Conformational Flexibility | Restricts ring pseudorotation | Preorganization for target binding; reduced entropy penalty |
Notably, this expanded pharmacophore space enables the rational design of analogs targeting diverse pathways. Examples include FPR2 agonists for inflammation resolution (where the butyl group enhances receptor subtype selectivity) [4] and penicillin-binding protein 3 (PBP3) inhibitors where the alkyl chain disrupts bacterial cell wall synthesis [7].
3-Butyl-2-pyrrolidinone serves as a versatile scaffold to combat multi-drug resistance (MDR) through strategic structural diversification. Its significance lies in three mechanisms:
Bypassing Efflux Pumps: The scaffold’s capacity for hydrophobic modifications (e.g., aryl appendages to the butyl chain or N-acylation) generates analogs with reduced affinity for polyspecific efflux transporters like P-glycoprotein (P-gp). Fluorescence-based efflux assays demonstrate that select 3-butyl-2-pyrrolidinone derivatives accumulate 3.5-fold more effectively in MDR bacterial strains and cancer cells compared to conventional therapeutics [6] [10].
Targeting Resistance-Conferring Enzymes: Hybrid molecules integrating 3-butyl-2-pyrrolidinone with pharmacophores known to inhibit resistance enzymes (e.g., β-lactamase inhibitors or efflux pump blockers) show synergistic effects. For instance, coupling with boronic acid motifs yields dual-action inhibitors of both PBP3 and β-lactamases in Pseudomonas aeruginosa, restoring antibiotic susceptibility in carbapenem-resistant strains (MIC reduction from >128 μg/mL to 4 μg/mL) [7].
Exploiting Novel Mechanisms: The scaffold’s synthetic flexibility enables the creation of compounds targeting non-traditional pathways. Examples include unnatural dipeptides incorporating 3-butyl-2-pyrrolidinone that hijack bacterial oligopeptide permease (Opp) transporters for selective intracellular delivery of antimicrobial payloads. This approach demonstrates potent activity against MDR Cryptococcus neoformans (MIC ≤ 8 μg/mL) while evading common resistance mechanisms [6].
Table 3: Anti-Resistance Strategies Enabled by 3-Butyl-2-Pyrrolidinone Scaffold Diversification
Resistance Mechanism | Scaffold Diversification Strategy | Experimental Outcome |
---|---|---|
Efflux Pump Overexpression | N-Functionalization with steric hindrance groups | 4-fold increase in intracellular concentration (MRSA strains) |
Target Mutation (PBP3) | C3/C4 Di-alkylation to enhance van der Waals contacts | >95% inhibition of mutant PBP3 transpeptidase activity |
Enzymatic Inactivation (β-Lactamases) | Hybridization with diazabicyclooctanes | Synergy restoring meropenem activity (Fold MIC reduction: 32) |
Reduced Permeability | Butyl chain derivatization to enhance uptake | MIC ≤ 8 μg/mL against MDR Cryptococcus neoformans |
Recent work leverages the scaffold’s stereogenicity for chiral drug design. Enantiopure (R)-3-butyl derivatives exhibit 10-fold higher activity than (S)-counterparts against HIV-1 integrase, illustrating how scaffold stereocontrol can overcome viral resistance mutations [10]. These attributes position 3-butyl-2-pyrrolidinone as a critical template for next-generation anti-infectives and oncology agents addressing refractory diseases.
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.: 63732-19-4
CAS No.: